4-Butylphenyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate
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Overview
Description
4-Butylphenyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanopropenoates. This compound is characterized by the presence of butyl and butoxy groups attached to phenyl rings, along with a cyano group on a prop-2-enoate backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate typically involves the reaction of 4-butylphenyl isocyanate with 4-butoxyphenyl acetonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Butylphenyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyano group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Butylphenyl isocyanate
- 4-Butoxyphenyl isocyanate
- 4-Phenylbutyl isocyanate
Comparison
4-Butylphenyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is unique due to the presence of both butyl and butoxy groups, which impart distinct chemical properties compared to similar compounds. The cyano group also adds to its uniqueness, making it more reactive and versatile in various chemical reactions.
Properties
CAS No. |
61478-76-0 |
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Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(4-butylphenyl) 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C24H27NO3/c1-3-5-7-19-8-14-23(15-9-19)28-24(26)21(18-25)17-20-10-12-22(13-11-20)27-16-6-4-2/h8-15,17H,3-7,16H2,1-2H3 |
InChI Key |
NIVRPNPSLCFFQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C(=CC2=CC=C(C=C2)OCCCC)C#N |
Origin of Product |
United States |
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